N-Tert-butyl-N-propylprop-2-enamide
Description
N-Tert-butyl-N-propylprop-2-enamide is an α,β-unsaturated amide characterized by a tert-butyl group and a propyl group attached to the nitrogen atom of the propenamide backbone. This structure confers unique steric and electronic properties due to the bulky tert-butyl substituent and the conjugated double bond in the acrylamide moiety. The tert-butyl group is known to enhance steric hindrance, influencing reactivity and molecular interactions, while the propyl chain modulates solubility and lipophilicity .
Properties
CAS No. |
116389-86-7 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N-tert-butyl-N-propylprop-2-enamide |
InChI |
InChI=1S/C10H19NO/c1-6-8-11(9(12)7-2)10(3,4)5/h7H,2,6,8H2,1,3-5H3 |
InChI Key |
OKEXKQIUYJPVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)C=C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tert-butyl-N-propylprop-2-enamide typically involves the reaction of tert-butylamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Tert-butyl-N-propylprop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: N-alkylated amides.
Scientific Research Applications
N-Tert-butyl-N-propylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Tert-butyl-N-propylprop-2-enamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-Tert-butyl-N-propylprop-2-enamide with key analogs, emphasizing structural variations and their implications:
| Compound Name | Structural Features | Key Properties/Applications | Reference |
|---|---|---|---|
| N-Tert-butylprop-2-enamide | Tert-butyl group, no propyl substituent | Higher reactivity due to reduced steric bulk; used in polymer crosslinking | |
| N-Tert-butyl-N-ethylprop-2-enamide | Ethyl instead of propyl substituent | Lower lipophilicity; reduced biological membrane penetration | |
| 3,3-Dimethyl-2-methylidenebutanamide | Methylidenebutanamide backbone, no tert-butyl | Enhanced electrophilicity; prone to Michael addition reactions | |
| tert-Butyl N-[2-(prop-2-enamido)ethyl]carbamate | Carbamate group, ethyl linker | Dual functional groups enable enzyme inhibition; antitumor applications | |
| N-(tert-butyl)-2-(methylamino)acetamide | Methylamino side chain, acetamide core | Improved solubility in polar solvents; used in peptide mimetics |
Key Observations:
Steric Effects : The tert-butyl group in this compound reduces rotational freedom and shields reactive sites, decreasing unwanted side reactions compared to analogs like 3,3-dimethyl-2-methylidenebutanamide .
Substituent Influence : Replacing the propyl group with ethyl (as in N-Tert-butyl-N-ethylprop-2-enamide) lowers lipophilicity, impacting bioavailability . Conversely, carbamate-containing analogs exhibit dual reactivity, enabling applications in drug discovery .
Electrophilicity : The α,β-unsaturated carbonyl group in propenamides facilitates conjugate additions, but steric shielding by the tert-butyl group may slow reaction kinetics compared to less hindered analogs .
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